molecular formula C20H23N3O6S B2399961 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 1105229-33-1

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2399961
CAS No.: 1105229-33-1
M. Wt: 433.48
InChI Key: MPMJBGGTJBAOST-UHFFFAOYSA-N
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Description

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic organic compound intended for research and development purposes. This molecule features an oxalamide core functionalized with a 1,1-dioxidoisothiazolidin group and methoxyphenyl substituents, a structural motif found in compounds with investigated biological activity . The 1,1-dioxidoisothiazolidin moiety is a sulfonamide derivative that can contribute to molecular interactions with biological targets . Compounds with similar N-sulfonyl and oxalamide structures have been studied in various pharmacological contexts, such as kinase inhibition . Researchers may explore the potential of this specific chemical entity in developing novel therapeutic agents or as a tool compound in biochemical studies. The presence of the oxalamide linker and methoxybenzyl group offers points for further chemical modification, making it a versatile intermediate for medicinal chemistry programs. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-[(4-methoxyphenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-28-16-7-4-14(5-8-16)13-21-19(24)20(25)22-17-12-15(6-9-18(17)29-2)23-10-3-11-30(23,26)27/h4-9,12H,3,10-11,13H2,1-2H3,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMJBGGTJBAOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound with significant potential in biological applications. This compound is characterized by its unique structural features, including an oxalamide backbone and an isothiazolidinone ring, which contribute to its biological activity. This article aims to explore the biological activity of this compound, focusing on its antibacterial, antifungal, and enzyme inhibitory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O5S, with a molecular weight of 409.48 g/mol. The structure includes:

  • Oxalamide moiety : This functional group is known for its diverse biological activities.
  • Isothiazolidinone ring : This five-membered heterocyclic structure enhances the compound's interaction with biological targets.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC19H21N3O5S
Molecular Weight409.48 g/mol
Functional GroupsOxalamide, Isothiazolidinone
HeteroatomsNitrogen (N), Sulfur (S)

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death.

Case Study: Antibacterial Screening

In a study evaluating various oxamide derivatives, several compounds demonstrated potent antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The most active derivatives had IC50 values ranging from 0.63 µM to 6.28 µM, indicating strong potential for therapeutic applications against bacterial infections .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. For instance, compounds with similar oxamide structures have been identified as effective inhibitors of acetylcholinesterase (AChE) and urease.

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 Value (µM)
Oxamide Derivative AAcetylcholinesterase2.14
Oxamide Derivative BUrease1.21
This compoundTBD

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is suggested that the compound may interfere with cellular processes by:

  • Disrupting membrane integrity in bacteria and fungi.
  • Inhibiting key enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties
Compound Name Key Substituents Polarity/Stability Features
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methoxybenzyl)oxalamide 1,1-dioxidoisothiazolidin-2-yl, 2-methoxyphenyl, 4-methoxybenzyl High polarity due to sulfone group; methoxy groups enhance lipophilicity and π-π stacking
N1-(4-Chlorophenyl)-N2-(4-methoxybenzyl)oxalamide () 4-chlorophenyl, 4-methoxybenzyl Moderate polarity; chloro group increases electronegativity and metabolic resistance
S336 () 2,4-dimethoxybenzyl, 2-(pyridin-2-yl)ethyl High solubility due to pyridyl group; dimethoxybenzyl enhances flavor receptor binding
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide () Adamantyl, benzyloxy Bulky adamantyl group improves steric hindrance and CYP450 interaction resistance

Key Observations :

  • The sulfone group in the target compound likely increases water solubility compared to the chloro-substituted analog .
  • Unlike S336, which is optimized for umami receptor activation, the target compound’s isothiazolidine sulfone may favor antiviral or enzymatic inhibition applications .
Metabolic and Pharmacokinetic Properties
  • CYP450 Interactions : Chlorophenyl-substituted oxalamides () may undergo oxidative metabolism, whereas the sulfone group in the target compound could reduce CYP3A4/2D6 affinity .
  • Solubility : The 4-methoxybenzyl group in both the target compound and S336 enhances membrane permeability compared to adamantyl derivatives .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Preparation

Disconnection Strategy

The target molecule can be dissected into two primary components:

  • 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyaniline (Intermediate A).
  • 4-Methoxybenzylamine (Intermediate B).

The oxalamide linkage is constructed via coupling of these intermediates with oxalic acid derivatives.

Synthesis of Intermediate A: 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-Methoxyaniline

Cyclization of Thioamide Precursors

A common approach involves cyclization of thioacrylamides or dithiopropionamides using chlorinating agents (e.g., SOCl₂). For example:

  • Starting Material : 2-Methoxy-5-nitrobenzenethiol.
  • Reaction with 1,3-Dibromopropane : Forms a thioether intermediate.
  • Oxidation : H₂O₂/CH₃COOH converts the thioether to sulfone.
  • Cyclization : SOCl₂ induces ring closure to form the isothiazolidinone dioxide.
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) yields the aniline.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Cyclization SOCl₂, 0°C → RT, 4h 68
Nitro Reduction H₂ (1 atm), Pd/C, EtOH, 6h 92
Alternative Route via Halogenation-Amidation
  • Halogenation : 2-Methoxy-5-aminobenzenesulfonyl chloride treated with Br₂/Fe.
  • Amidation : Reaction with 3-aminopropane-1-sulfonic acid.
  • Oxidative Cyclization : NaIO₄ in H₂O/THF forms the isothiazolidinone dioxide.

Synthesis of Intermediate B: 4-Methoxybenzylamine

Commercially available or synthesized via:

  • Reductive Amination : 4-Methoxybenzaldehyde + NH₃·H₂O → Imine → NaBH₄ reduction.
  • Gabriel Synthesis : 4-Methoxybenzyl bromide + phthalimide → Hydrazinolysis.

Oxalamide Bond Formation

Stepwise Coupling with Oxalyl Chloride

  • Monoamide Formation :
    • Oxalyl chloride (1 eq) reacts with 4-methoxybenzylamine (1 eq) in anhydrous DCM at 0°C.
    • Triethylamine (1.5 eq) added dropwise; stirred for 2h.
  • Second Amide Coupling :
    • Intermediate A (1 eq) added to the monoamide chloride.
    • Reaction at RT for 12h; purified via silica chromatography.

Optimized Conditions :

Parameter Value Impact on Yield
Solvent DCM Maximizes solubility
Temperature 0°C → RT Prevents decomposition
Base Et₃N Neutralizes HCl

Yield : 74% (over two steps).

One-Pot Acceptorless Dehydrogenative Coupling

A sustainable method using ruthenium pincer catalysts:

  • Reactants : Ethylene glycol, Intermediate A, Intermediate B.
  • Catalyst : Ru-MACHO (0.5 mol%).
  • Conditions : 120°C, 24h, toluene.
  • Hydrogen Evolution : H₂ gas removed to drive equilibrium.

Advantages :

  • No external oxidants; H₂ as sole byproduct.
  • Yield : 82%.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Cost Scalability
Stepwise Oxalyl Chloride 3 74 Moderate Lab-scale
Ruthenium-Catalyzed 1 82 High Industrial
Dichloroacetamide (CBr₄) 2 68 Low Batch/Flow

Key Findings :

  • Ruthenium-catalyzed coupling offers superior yields but requires specialized catalysts.
  • Stepwise methods are more accessible for small-scale synthesis.

Purification and Characterization

  • Column Chromatography : Silica gel (EtOAc/hexane 3:7) removes unreacted amines.
  • Recrystallization : DMF/EtOH (1:2) yields pure product as white crystals.
  • Characterization :
    • ¹H NMR (DMSO-d₆): δ 12.84 (CONH), 7.93 (Ar-H), 4.20 (SCH₂CO).
    • HRMS : m/z 403.5 [M+H]⁺.

Industrial-Scale Considerations

  • Continuous-Flow Synthesis : Reduces reaction time (8h vs 24h batch).
  • Green Chemistry : Water as co-solvent in ruthenium-catalyzed method reduces waste.

Q & A

Basic Research Questions

Q. What are the key structural features of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(4-methoxybenzyl)oxalamide, and how do they influence its chemical reactivity?

  • Answer : The compound contains an oxalamide core linking two aromatic systems: a 2-methoxyphenyl group substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety and a 4-methoxybenzyl group. The isothiazolidinone ring (with sulfone groups) enhances electrophilicity, enabling nucleophilic attack at the carbonyl or sulfonyl positions . Methoxy groups on both aromatic rings increase solubility in polar solvents and influence π-π stacking interactions in biological systems . Reactivity can be probed via hydrolysis (under acidic/basic conditions) or nucleophilic substitution at the sulfone group .

Q. What methodological approaches are recommended for optimizing the synthesis of this compound?

  • Answer : Synthesis typically involves coupling oxalyl chloride with substituted amines. Key steps include:

  • Step 1 : Preparation of the 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline intermediate via cyclization of thioamide precursors .
  • Step 2 : Reaction with 4-methoxybenzylamine under anhydrous conditions (e.g., THF, 0–5°C) to minimize byproducts .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity . Yield optimization requires precise stoichiometric control (1:1.2 molar ratio of oxalyl chloride to amine) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

  • Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:

  • Standardize assays : Use established protocols (e.g., NIH/NCBI guidelines for cytotoxicity testing) and include positive controls (e.g., doxorubicin for cancer, ampicillin for microbes) .
  • Mechanistic profiling : Conduct target-specific studies (e.g., kinase inhibition assays for anticancer claims , β-lactamase inhibition for antimicrobial activity ).
  • Data normalization : Report IC50 values relative to solvent controls and validate with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. What advanced techniques are critical for elucidating the mechanism of action of this compound in enzyme inhibition?

  • Answer :

  • Kinetic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) and stoichiometry .
  • Molecular docking : Employ software like AutoDock Vina to model interactions with enzyme active sites (e.g., cyclin-dependent kinases or bacterial efflux pumps ).
  • Mutagenesis assays : Validate predicted binding residues by expressing mutant enzymes and comparing inhibition profiles .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance this compound's bioactivity?

  • Answer :

  • Substituent variation : Synthesize analogs with modified methoxy groups (e.g., ethoxy, halogenated benzyl) to assess steric/electronic effects .
  • Bioisosteric replacement : Replace the isothiazolidinone ring with thiazolidinedione or oxazolidinone moieties to improve metabolic stability .
  • Pharmacophore mapping : Use 3D-QSAR models to identify critical interaction sites (e.g., hydrogen bonding at the oxalamide carbonyl) .

Methodological Guidance

Q. What analytical techniques are essential for characterizing this compound's purity and structural integrity?

  • Answer :

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm , sulfone groups at δ 130–135 ppm in 13C ).
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment and molecular ion verification (e.g., [M+H]+ at m/z ~450) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .

Q. How should researchers address discrepancies in solubility data reported across studies?

  • Answer :

  • Standardize conditions : Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C using UV-Vis spectroscopy .
  • Partition coefficient (LogP) : Determine experimentally via shake-flask method (octanol/water) to validate computational predictions (e.g., ClogP ~2.5) .

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